Cas no 1079264-85-9 (2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzodimidazol-5-amine)

2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzodimidazol-5-amine structure
1079264-85-9 structure
Product Name:2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzodimidazol-5-amine
CAS No:1079264-85-9
MF:C15H15ClN4
MW:286.75940155983
CID:4679326
Update Time:2025-07-27

2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzodimidazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine
    • 2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-3H-benzimidazol-5-amine
    • 2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzodimidazol-5-amine
    • Inchi: 1S/C15H15ClN4/c1-20(2)10-4-6-13-14(8-10)19-15(18-13)11-7-9(17)3-5-12(11)16/h3-8H,17H2,1-2H3,(H,18,19)
    • InChI Key: IHDTUEUIHXVSTF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1C1=NC2C=CC(=CC=2N1)N(C)C)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 338
  • Topological Polar Surface Area: 57.9

2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzodimidazol-5-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A116660-250mg
2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine
1079264-85-9
250mg
$ 670.00 2022-05-31
TRC
A116660-500mg
2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine
1079264-85-9
500mg
$ 1115.00 2022-05-31

Additional information on 2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzodimidazol-5-amine

Introduction to 2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzodimidazol-5-amine (CAS No. 1079264-85-9)

2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzodimidazol-5-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential therapeutic applications. This compound, identified by the CAS number 1079264-85-9, belongs to the benzodimidazole class of heterocyclic molecules, which are known for their broad spectrum of biological activities. The presence of both amino and chloro substituents in its aromatic framework enhances its reactivity and makes it a valuable scaffold for drug discovery and development.

The molecular structure of 2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzodimidazol-5-amine consists of a benzodimidazole core substituted with a 5-amino-2-chlorophenyl group and a N,N-dimethylamino group at the 5-position of the benzodimidazole ring. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The amino group at position 5 not only contributes to hydrogen bonding capabilities but also serves as a potential site for further functionalization, while the chloro group enhances lipophilicity and metabolic stability.

In recent years, there has been growing interest in benzodimidazole derivatives due to their demonstrated efficacy in various biological assays. Studies have highlighted their potential as kinase inhibitors, particularly in targeting tyrosine kinases that are implicated in cancer progression. The combination of the amino and chloro substituents in 2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzodimidazol-5-amine may facilitate selective binding to active sites on these kinases, thereby inhibiting their activity and disrupting downstream signaling pathways.

Moreover, the N,N-dimethylamino group at the 5-position of the benzodimidazole ring contributes to the compound's solubility and bioavailability, making it a promising candidate for further pharmacological investigation. The dimethylamino moiety is known to enhance binding affinity by forming stable interactions with polar residues in protein targets, which is crucial for achieving therapeutic efficacy.

Recent advancements in computational chemistry have enabled more accurate predictions of the binding modes and pharmacokinetic properties of such compounds. Molecular docking studies using 2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzodimidazol-5-amine have revealed its potential interaction with ATP-binding pockets of kinases, suggesting that it may act as a competitive inhibitor. These computational insights have guided experimental design and optimization efforts aimed at improving potency and selectivity.

The synthesis of 2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzodimidazol-5-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions to form the benzodimidazole core, followed by substitution with the appropriate aromatic groups. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing costs and improving scalability for preclinical studies.

Preclinical studies have begun to explore the pharmacological profile of 2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzodimidazol-5-amine in vitro and in vivo. Initial results suggest that it exhibits significant inhibitory activity against certain kinases, with potential applications in oncology. Additionally, its ability to cross the blood-brain barrier has been investigated, raising possibilities for its use in central nervous system disorders. These findings underscore its versatility as a pharmacological tool.

The development of novel drug candidates like 2-(5-Amino-2-chlorophenyl)-N,N-dimethyl-1H-benzodimidazol-5-amine relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. By integrating structural biology data with high-throughput screening technologies, researchers can rapidly identify lead compounds with optimized properties. The unique features of this benzodimidazole derivative make it an attractive candidate for further exploration in this context.

As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic strategies. Compounds like 1079264-85-9, characterized by their complex heterocyclic structures and tailored functional groups, represent a promising frontier in drug discovery. Their potential applications span multiple therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

In conclusion,(CAS No: 1079264–85–9) stands out as a structurally intriguing molecule with significant pharmaceutical potential. Its synthesis challenges require innovative approaches but offer opportunities for developing next-generation therapeutics. Ongoing research efforts are expected to uncover new applications for this compound as part of broader initiatives aimed at addressing unmet medical needs.

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